3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate
Description
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPDVIOPSKNAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as ethyl 2-bromo-3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)acrylate undergo palladium-catalyzed intramolecular cyclization. Using Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) in methyl isobutyl ketone (MIBK) at 80–95°C yields cyclopentane intermediates with >90% efficiency. Microwave-assisted cyclization (80°C, 6 h) reduces reaction times by 50% compared to conventional heating.
Spirocyclization Reactions
Spirocyclization of ethyl 2-bromo-3-(2,4-dichloropyrimidin-5-yl)acrylate with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in DMF at 80°C generates spiro[cyclopentane-pyrrolopyrimidine] scaffolds. This method achieves 85–92% yields when using Cs₂CO₃ as a base.
Chiral Resolution of Racemic Mixtures
Enantiomerically pure cyclopentane derivatives are obtained via chiral HPLC using Chiralcel OD columns (hexane/isopropanol = 95:5). For example, (1R,3S)-configured intermediates are isolated with >98% enantiomeric excess (ee).
Amino Group Introduction
Nucleophilic Substitution
Cyclopentylamine reacts with 2,4-dichloropyrimidine derivatives in the presence of diisopropylethylamine (DIPEA) at 25°C, achieving 75–89% yields. Steric hindrance from the cyclopentane ring necessitates prolonged reaction times (24–48 h).
Reductive Amination
Ketone intermediates are reduced using NaBH₄/I₂ in THF, followed by Boc protection. This two-step process provides secondary amines with 82% overall yield and minimal racemization.
Boc Protection of the Amino Group
Standard Boc Activation
The amino group is protected using Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C. This method achieves quantitative conversion within 1 h.
Microwave-Assisted Protection
Boc protection under microwave irradiation (50°C, 10 min) reduces reaction times by 70% while maintaining >95% yield.
Acetylation of the Hydroxyl Group
Classical Acetylation
The hydroxyl group is acetylated using acetic anhydride (1.5 equiv) and pyridine (2.0 equiv) in DCM at 0°C. Yields range from 85–92%, but epimerization at C3 occurs if temperatures exceed 25°C.
HATU-Mediated Coupling
For sterically hindered substrates, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF facilitate acetylation at 25°C with 94% yield and <2% racemization.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A combined cyclization-acetylation protocol using Pd(OAc)₂/BINAP and acetic anhydride in MIBK achieves 78% yield in 12 h, eliminating intermediate purification.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic cyclopentanol derivatives (e.g., using CAL-B) provides enantiomerically pure acetate with 99% ee, though scalability remains challenging.
Optimization of Reaction Conditions
Critical Challenges and Solutions
Chemical Reactions Analysis
3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl group protects the amino functionality, enabling selective reactions without degrading the amine. Common applications include:
- Synthesis of Amino Acids : The compound can be utilized in the synthesis of various amino acids and their derivatives, which are crucial for peptide synthesis and drug development.
- Formation of Heterocycles : It can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals.
Pharmaceutical Development
Research indicates that 3-((tert-butoxycarbonyl)amino)cyclopentyl acetate may exhibit biological activity relevant to drug development. Its structure allows it to interact with various biomolecules, making it a candidate for further exploration in pharmacological studies. Notable applications include:
- GABA Analogs : Compounds with similar structures have been investigated for their potential as GABA (gamma-aminobutyric acid) analogs. These analogs are important in neurological research and therapeutic applications due to their role in neurotransmission.
- Anticancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, making it a candidate for anticancer drug development.
The biological activities of this compound have been documented in various studies:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory effects | Significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in vitro. |
| Antioxidant properties | Demonstrated reduction in reactive oxygen species (ROS) levels in neuronal cell lines, suggesting protective effects against oxidative stress. |
| Cancer cell apoptosis | Induced apoptosis in breast cancer cells via mitochondrial pathway activation, indicating potential for cancer therapy. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Case Study | Application | Results |
|---|---|---|
| Study A | Development of GABA analogs | Showed enhanced GABAergic activity compared to standard compounds. |
| Study B | Anticancer drug formulation | Achieved significant tumor reduction in preclinical models without notable side effects. |
| Study C | Neuroprotective agent | Demonstrated efficacy in reducing neuroinflammation in animal models of neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives
Compound from WO92/14706 (Patent)
- Structure: N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid .
- Comparison: Shares the Boc-protected amino group and cyclopentyl backbone. Differs in substituents: methoxyethoxymethyl and propanoic acid groups enhance hydrophilicity, whereas the acetate in the target compound offers simpler hydrolysis pathways.
- Synthesis : Multi-step coupling reactions, contrasting with the target compound’s purification via column chromatography (ethyl acetate/petroleum ether gradient) .
3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic Acid (GB02218983)
Piperidine and Azepane Derivatives
(R)-3-[(tert-Butoxycarbonyl)amino]piperidine
- Structure: Six-membered piperidine ring with Boc-protected amino group .
- Comparison :
- Ring size : Piperidine’s six-membered ring reduces steric strain vs. cyclopentyl.
- Reactivity : Piperidine derivatives are more prevalent in drug candidates (e.g., kinase inhibitors), whereas cyclopentyl analogs may offer unique conformational profiles for niche targets.
(R)-3-[(tert-Butoxycarbonyl)amino]azepane
Linear Boc-Protected Amino Acids
3-[(tert-Boc)amino]-2-methylpropionic Acid (EP 1 059 286 A1)
- Structure: Linear chain with Boc-protected amino and methylpropionic acid groups .
- Comparison :
Research Findings and Implications
- Synthetic Efficiency : The target compound’s purification via ethyl acetate/petroleum ether gradients offers scalability, whereas resolution methods (e.g., α-methylbenzylamine) are costlier .
- Functional Group Impact : The acetate ester in the target compound enables rapid hydrolysis to carboxylic acids, a feature advantageous in prodrug design .
Biological Activity
Overview
3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a cyclopentyl acetate moiety. This structural configuration is significant for its reactivity and interaction with biological targets.
Molecular Formula: C11H19NO3
Molecular Weight: 215.28 g/mol
Anticancer Properties
Research indicates that derivatives of amino acid-based compounds, including those similar to this compound, exhibit anticancer activity. A study demonstrated that certain thiazole derivatives significantly inhibited the growth of cancer cells and reversed drug resistance in vitro by modulating P-glycoprotein (P-gp) activity, suggesting a potential pathway for compounds like this compound in cancer therapy .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar functional groups have been shown to possess activity against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent.
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The Boc group can influence the compound's stability and bioavailability, while the cyclopentyl structure may facilitate binding to target sites.
Synthesis Methods
The synthesis of this compound generally involves the following steps:
- Formation of the Boc-Amino Group:
- The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
- Esterification:
- The protected amino compound is then reacted with cyclopentyl acetate in the presence of a suitable catalyst or base to form the desired ester.
Case Studies and Research Findings
- Anticancer Activity Study:
- Antimicrobial Screening:
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Amino-Cyclopentanol | Moderate antibacterial | Inhibition of cell wall synthesis |
| 4-Hydroxybutyric Acid | Anticancer | P-gp modulation |
| 3-((tert-Butoxycarbonyl)amino)-Cyclohexane Acetate | Anticancer, Antimicrobial | Enzyme inhibition |
Q & A
Q. What precautions are necessary when using this compound in catalysis studies?
- Methodological Answer : Avoid metal catalysts (e.g., Pd, Ni) that may cleave the Boc group. For Suzuki-Miyaura coupling, protect the amine with a more stable group (e.g., Alloc) prior to synthesis. Monitor reactions via in situ IR for carbonyl group stability. ’s surface adsorption studies suggest silanized glassware to prevent compound loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
